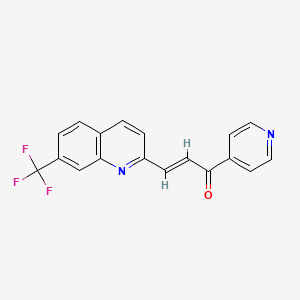
2-丙烯-1-酮,1-(4-吡啶基)-3-(7-(三氟甲基)-2-喹啉基)-,(2E)-
描述
2-Propen-1-one, 1-(4-pyridinyl)-3-(7-(trifluoromethyl)-2-quinolinyl)-, (2E)- is a chemical compound that has been studied for its potential applications in scientific research. It is a useful reagent for organic synthesis and has been used in a variety of applications, including in vitro and in vivo experiments. In
科学研究应用
Cancer Research
PFK-158 is a first-in-human inhibitor of PFKFB3 that selectively suppresses glucose metabolism of cancer cells . It inhibits the immunosuppressive Th17 cells and MDSCs in advanced cancer patients . This makes PFK-158 a promising candidate for cancer treatment.
Glycolysis Inhibition
PFK-158 is a potent and selective inhibitor of PFKFB3, an enzyme that controls the intracellular concentration of fructose-2,6-bisphosphate . This molecule is an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key enzyme of glycolysis . By inhibiting PFKFB3, PFK-158 can effectively suppress glycolysis in cancer cells .
Anti-Tumor Activity
PFK-158 displays broad anti-tumor activity and causes significant growth inhibition in multiple human and syngeneic preclinical models . This suggests its potential as a broad-spectrum anti-cancer agent.
Clinical Trials
The tolerability and potential clinical benefit of PFK-158 are being investigated in advanced cancer patients with solid malignancies in a Phase 1 dose-escalation, multi-center clinical trial . This will help determine the maximum tolerated dose and any potential dose limiting toxicity .
Immunomodulation
PFKFB3, the target of PFK-158, is required for the differentiation and tumor-promoting functions of the immunomodulatory Th17 cells and myeloid derived suppressor cells (MDSCs) . Therefore, PFK-158 could potentially be used to induce tumor immunity and mediate intrinsic resistance to immune checkpoint inhibitors .
Combination Treatments
Resistance mechanisms frequently activate pathways that result in up-regulation of glycolysis and PFKFB3 . Therefore, combination treatments of PFK-158 with cytotoxic and targeted agents have resulted in increased efficacy and tumor regression .
作用机制
Target of Action
PFK-158 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) . PFKFB3 is an enzyme that controls the intracellular concentration of fructose-2,6-bisphosphate , which is an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key enzyme of glycolysis .
Mode of Action
PFK-158 interacts with its target, PFKFB3, by inhibiting its activity . This inhibition suppresses glucose metabolism in cancer cells and induces apoptosis and autophagy .
Biochemical Pathways
PFKFB3 plays a crucial role in the glycolytic pathway. It controls the intracellular concentration of fructose-2,6-bisphosphate, an allosteric activator of PFK-1 . PFK-1 is a rate-limiting enzyme in glycolysis and dictates the overall rate of glycolytic flux to lactate and the TCA cycle . In human cancers, several oncogenic proteins (e.g., HIF-1α, PTEN, and AKT) converge to increase the expression and activity of PFKFB3, leading to the high glycolytic rates typically observed in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of PFK-158 is currently being investigated in a Phase 1 dose-escalation, multi-center clinical trial . The tolerability and potential clinical benefit of PFK-158 are being investigated in advanced cancer patients with solid malignancies . The final cohort (650 mg/m2) has been open for enrollment and PFK-158 has been well tolerated to date .
Result of Action
PFK-158 displays broad anti-tumor activity and causes significant growth inhibition in multiple human and syngeneic preclinical models . It selectively suppresses glucose metabolism of cancer cells and inhibits the immunosuppressive Th17 cells and MDSCs in advanced cancer patients . Of the 15 patients evaluable for response assessment at the end of two months of treatment, 6 patients have experienced a clinical benefit associated with PFK-158 administration .
Action Environment
The action of PFK-158 can be influenced by various environmental factors. For instance, resistance mechanisms frequently activate pathways that result in up-regulation of glycolysis and PFKFB3 . In such cases, combination treatments of PFK-158 with cytotoxic and targeted agents have resulted in increased efficacy and tumor regression . Furthermore, the pharmacological inhibition of glycolysis with PFK-158 has been explored as a potential therapeutic intervention to overcome endocrine resistance .
属性
IUPAC Name |
(E)-1-pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O/c19-18(20,21)14-3-1-12-2-4-15(23-16(12)11-14)5-6-17(24)13-7-9-22-10-8-13/h1-11H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOMYABKVAZCN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)C3=CC=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 1-(4-pyridinyl)-3-(7-(trifluoromethyl)-2-quinolinyl)-, (2E)- | |
CAS RN |
1462249-75-7 | |
| Record name | PFK-158 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462249757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PFK-158 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HOK1JQ203 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: PFK-158 is a potent and selective inhibitor of PFKFB3. [, ] It binds to and inhibits the activity of PFKFB3, interfering with its ability to synthesize fructose-2,6-bisphosphate (F2,6BP). []
ANone: By inhibiting PFKFB3, PFK-158 reduces the intracellular concentration of F2,6BP, a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1). [, ] This leads to the inhibition of glycolysis, a crucial metabolic pathway that provides energy and building blocks for rapidly proliferating cells, including cancer cells. [, , , ]
ANone: PFK-158 disrupts the energy production and biosynthesis of macromolecules in cancer cells by inhibiting glycolysis, leading to reduced cell proliferation and increased apoptosis. [, , , ] In preclinical models, PFK-158 has demonstrated significant growth inhibition in various human-derived tumors and syngeneic murine models. [, ]
ANone: The molecular formula of PFK-158 is C18H11F3N2O and its molecular weight is 328.29 g/mol. [, ]
ANone: While specific spectroscopic data is not provided in the research, the synthesis and characterization of PFK-158 and its derivatives have been described. []
ANone: In vitro studies have shown that PFK-158 effectively inhibits PFKFB3 activity, reduces glucose uptake, decreases lactate production, and induces apoptosis in various cancer cell lines. [, , , , , , , , ]
ANone: Yes, preclinical studies using mouse models of human cancers have demonstrated significant tumor growth inhibition and reduced metastasis with PFK-158 treatment, both as a single agent and in combination with chemotherapy or targeted therapies. [, , , , , , , ]
ANone: Yes, a phase I clinical trial (NCT02044861) investigated the safety and tolerability of PFK-158 in patients with advanced solid malignancies. [, ] The study also assessed the drug's impact on F2,6BP levels and immune cell populations.
ANone: Research suggests that PFKFB4, another member of the PFKFB family, may compensate for PFKFB3 inhibition. [] Therefore, simultaneous targeting of both PFKFB3 and PFKFB4 could be a potential strategy to overcome resistance. [] Additionally, some studies suggest that PFKFB3 inhibition can induce necroptosis, and silencing necroptosis-related genes might contribute to resistance in certain cancer cells. []
ANone: While specific drug delivery strategies for PFK-158 are not extensively discussed in the provided research, efficient delivery to the target tissues is crucial for its therapeutic success. Further research might explore nanoparticle-based drug delivery systems or antibody-drug conjugates to improve its tumor targeting and therapeutic index.
ANone: PFK-158 has been shown to inhibit the differentiation and function of myeloid-derived suppressor cells (MDSCs) and Th17 cells, both of which contribute to immunosuppression within the tumor microenvironment. [, , ] This immunomodulatory effect of PFK-158 suggests potential benefits when combined with immunotherapy approaches. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



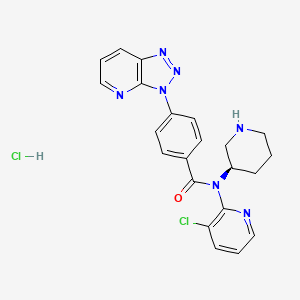
![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)
![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)
![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)

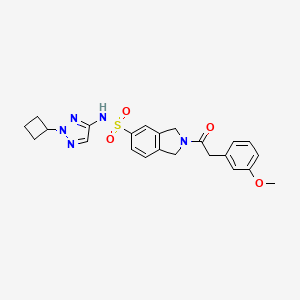
![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)
![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)
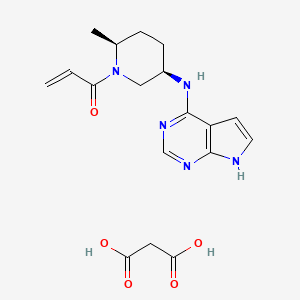
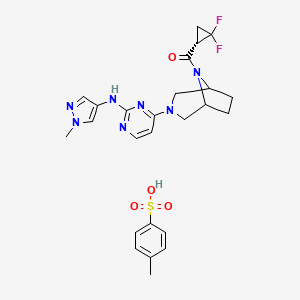
![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)
![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)